molecular formula C12H13N3O3S B8283550 2-Amino-N-(6-methoxypyridin-3-YL)benzenesulfonamide

2-Amino-N-(6-methoxypyridin-3-YL)benzenesulfonamide

Cat. No. B8283550
M. Wt: 279.32 g/mol
InChI Key: ZMNMRTGMVJXEDP-UHFFFAOYSA-N
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Patent
US09249160B2

Procedure details

The title compound (419 mg 1.50 mmol) was prepared from N-(6-Methoxypyridin-3-yl)-2-nitrobenzenesulfonamide (500 mg, 1.62 mmol) and 10% palladium on charcoal (50 mg) using the methods of (IntA14), step 2.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH:9][S:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[N+:19]([O-])=O)(=[O:12])=[O:11])=[CH:5][CH:4]=1>[Pd]>[NH2:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[S:10]([NH:9][C:6]1[CH:7]=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)(=[O:11])=[O:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=CC=C(C=N1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC=1C=NC(=CC1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: MASS 419 mg
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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